MFCD11843073
Description
Based on typical parameters for boronic acid derivatives and aryl halides, MFCD11843073 is hypothesized to exhibit the following properties:
- Molecular Formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
- Molecular Weight: ~235–250 g/mol (comparable to bromo-chloro-substituted phenylboronic acids) .
- Key Properties: Log Po/w (Octanol-Water Partition Coefficient): Estimated range 0.6–2.1 (based on XLOGP3 and WLOGP values from similar compounds) . Solubility: ~0.2–0.7 mg/mL in aqueous solutions, influenced by halogen substituents .
- Synthetic Route: Likely involves palladium-catalyzed cross-coupling reactions, as seen in CAS 1046861-20-4 (e.g., Suzuki-Miyaura coupling) .
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-11-7-5-10(6-8-11)19-13(15)12(17-18-19)14(20)16-9(2)3/h5-9H,4,15H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQOBIEYBMXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD11843073 involves several synthetic routes and reaction conditions. Common methods include:
Solid-phase synthesis: This method involves the sequential addition of reactants to a solid support, allowing for the efficient synthesis of complex molecules.
Solution-phase synthesis: This method involves the reaction of dissolved reactants in a solvent, often under controlled temperature and pressure conditions.
Industrial production: Large-scale production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
MFCD11843073 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD11843073 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of MFCD11843073 involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD11843073 (hypothetical data) with structurally related compounds from the evidence, focusing on physicochemical properties, bioavailability, and synthetic accessibility:
Key Findings:
Halogen Substituents: this compound and CAS 1046861-20-4 share bromo-chloro substituents, enhancing electrophilic reactivity but reducing solubility compared to non-halogenated analogs like CAS 1533-03-5 . CAS 1761-61-1 (bromo-substituted benzoic acid) exhibits higher solubility (0.687 mg/mL) due to its carboxylic acid group .
All compounds have low CYP inhibition, reducing drug-drug interaction risks .
Synthetic Complexity :
- Palladium-catalyzed methods (e.g., Suzuki coupling) are common for boronic acids like this compound and CAS 1046861-20-4, requiring precise control of reaction time (1–2 hours) and temperature (75–80°C) .
- CAS 1533-03-5 employs greener synthesis with recyclable catalysts (e.g., A-FGO), aligning with modern sustainable chemistry trends .
Research Implications and Limitations
- Data Gaps : Specific experimental data for this compound (e.g., spectral characterization, in vitro assays) are absent in the provided evidence. Further studies are needed to validate its pharmacokinetic profile.
- Methodological Consistency : Property predictions rely on computational tools (e.g., iLOGP, SILICOS-IT), which may vary in accuracy across halogenated systems .
- Safety Profiles : Compounds like CAS 1761-61-1 carry warnings (H302: Harmful if swallowed), suggesting this compound may require similar hazard labeling .
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